N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 606117-54-8
VCID: VC5612913
InChI: InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2
SMILES: C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

CAS No.: 606117-54-8

Cat. No.: VC5612913

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide - 606117-54-8

Specification

CAS No. 606117-54-8
Molecular Formula C16H14N2O2S
Molecular Weight 298.36
IUPAC Name N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2
Standard InChI Key PFNICXOHNQWGNB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide integrates three heterocycles:

  • Thiophene: A five-membered aromatic ring containing sulfur.

  • Furan: A five-membered oxygen-containing heterocycle.

  • Pyridine: A six-membered nitrogen-containing aromatic ring.

The carboxamide group bridges the thiophene ring to the furan-2-ylmethyl and pyridin-2-ylmethyl substituents, creating a planar configuration that enhances π-π stacking interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight298.36 g/mol
IUPAC NameN-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
SMILESC1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3
SolubilityNot fully characterized

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Carboxamide Core: Thiophene-2-carbonyl chloride reacts with furan-2-ylmethylamine and pyridin-2-ylmethylamine under controlled conditions .

  • Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyridine moiety.

Table 2: Key Synthesis Steps

StepReagents/ConditionsYield
AcylationThiophene-2-carbonyl chloride, base (e.g., Et₃N), solvent (e.g., DCM)~60%
CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C~45%

Reactivity

  • Electrophilic Substitution: The thiophene ring undergoes nitration and halogenation at the 5-position due to electron-rich aromatic systems .

  • Oxidation: The furan ring can be oxidized to γ-lactones under acidic conditions.

  • Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives.

Biological Activities and Mechanisms

Anticancer Properties

Similar carboxamide derivatives demonstrate:

  • Cytotoxicity: IC₅₀ values as low as 5.46 µM against Hep3B liver cancer cells by tubulin polymerization inhibition .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells .

Neuromodulatory Effects

Compounds with pyridine and thiophene moieties show affinity for ion channels (e.g., TRPM8), suggesting potential in pain management.

Applications in Science and Industry

Medicinal Chemistry

  • Drug Scaffolds: Serves as a precursor for kinase inhibitors and antimicrobial agents .

  • Targeted Therapies: Functionalization at the carboxamide group enhances selectivity for cancer biomarkers .

Materials Science

  • Organic Semiconductors: Thiophene derivatives are utilized in OLEDs due to high electron mobility.

  • Coordination Polymers: Pyridine nitrogen atoms facilitate metal-ligand bonding in catalytic frameworks .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide Lacks furan substituentModerate antimicrobial activity
N-(Furan-2-ylmethyl)thiophene-2-carboxamide Lacks pyridine substituentWeak anticancer effects
Target CompoundDual heterocyclic substitutionEnhanced multitarget potential

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